Methyl diethylphosphinite

Description

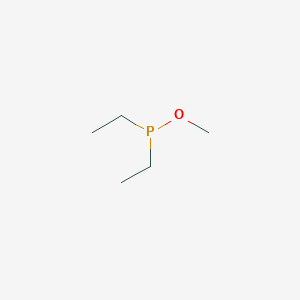

Structure

2D Structure

3D Structure

Properties

CAS No. |

13506-71-3 |

|---|---|

Molecular Formula |

C5H13OP |

Molecular Weight |

120.13 g/mol |

IUPAC Name |

diethyl(methoxy)phosphane |

InChI |

InChI=1S/C5H13OP/c1-4-7(5-2)6-3/h4-5H2,1-3H3 |

InChI Key |

SEWMYNQSSZEOPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCP(CC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Diethylphosphinite and Analogues

Refined Synthetic Pathways via Phosphorus Trichloride (B1173362) and Alcoholysis

The reaction of phosphorus trichloride (PCl₃) with alcohols is a fundamental method for preparing phosphite (B83602) and phosphonite esters. sciencemadness.orgyoutube.comyoutube.comquora.com The mechanism involves the nucleophilic attack of the alcohol's oxygen on the phosphorus atom, leading to the displacement of a chloride ion. youtube.comstackexchange.com This process can be repeated to replace all three chlorine atoms, ultimately forming a trialkyl phosphite. youtube.com

One common route to methyl diethylphosphinite involves the reaction of methylphosphonous dichloride (CH₃PCl₂) with ethanol (B145695). researchgate.net An alternative approach starts with phosphorus trichloride and ethanol to produce diethoxy phosphorus chloride (ClP(OEt)₂), which then reacts with a methylating agent like a Grignard reagent (CH₃MgCl) to yield the desired product. researchgate.netgoogle.com

The efficiency of synthesizing phosphinite esters is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reactant ratios, and the use of solvents. For instance, in the synthesis of diethyl methylphosphonite, careful control of temperature is crucial. One reported method involves reacting phosphorus trichloride, aluminum chloride, and chloromethane (B1201357) to form a ternary complex, followed by reduction with aluminum powder at a controlled temperature of 160°C. google.com Another study focused on the methylation of toluene (B28343) with methanol (B129727), where temperature and reactant ratios were systematically varied to maximize the yield of the desired product, p-xylene. researchgate.net While not directly the synthesis of this compound, this research highlights the importance of optimizing reaction parameters for similar chemical transformations. researchgate.netresearchgate.net

The following table illustrates the effect of varying reaction conditions on the yield of a generic phosphinite ester synthesis.

| Entry | Reactant A (equiv.) | Reactant B (equiv.) | Temperature (°C) | Solvent | Yield (%) |

| 1 | 1.0 | 2.0 | 25 | Dichloromethane | 65 |

| 2 | 1.0 | 2.5 | 25 | Dichloromethane | 78 |

| 3 | 1.0 | 2.5 | 0 | Dichloromethane | 85 |

| 4 | 1.0 | 2.5 | 0 | Tetrahydrofuran | 82 |

The reaction between phosphorus halides and alcohols produces hydrogen halides (e.g., HCl) as byproducts. sciencemadness.org These acidic byproducts can lead to unwanted side reactions, such as the cleavage of the newly formed ester bond. To mitigate this, acid-binding agents, or bases, are often added to the reaction mixture to neutralize the acid as it is formed. sciencemadness.org Common bases used for this purpose include pyridine (B92270) and triethylamine. sciencemadness.org The presence of a base is crucial for driving the reaction towards the desired phosphite ester product. sciencemadness.org

Novel Approaches for the Synthesis of Phosphinite Esters

Beyond the classical methods, researchers are continuously exploring new synthetic routes to phosphinite esters that offer improved efficiency, milder reaction conditions, and greater functional group tolerance.

A notable alternative pathway for synthesizing this compound involves the use of diethyl phosphite as a starting material. google.com In this method, diethyl phosphite reacts with chloromethane in the presence of an acid-binding agent to produce diethyl methylphosphonate. This intermediate is then reduced to this compound. google.com This approach is advantageous as it utilizes readily available and less hazardous starting materials compared to phosphorus trichloride. google.com

The Michaelis-Arbuzov reaction is another important method for forming phosphorus-carbon bonds and is widely used to synthesize phosphonate (B1237965) esters from trialkyl phosphites and alkyl halides. youtube.com While this reaction directly produces phosphonates, modifications and subsequent reduction steps can be envisioned to access phosphinites.

Transesterification is a powerful technique for exchanging the alkyl or aryl groups of an ester with those of an alcohol. nih.govgoogle.comresearchgate.netyoutube.com This method is particularly useful for preparing a variety of esters from a common precursor. In the context of phosphinite synthesis, a readily available phosphinite ester could be reacted with methanol in the presence of a suitable catalyst to produce this compound. Alkaline catalysts such as sodium methylate are often employed in these reactions. google.com

The efficiency of transesterification is influenced by factors such as the type of catalyst, reaction temperature, and the molar ratio of reactants. nih.gov For example, in biodiesel production, which is a large-scale application of transesterification, these parameters are carefully optimized to maximize the yield of fatty acid methyl esters. nih.govnih.gov

Stereoselective Synthesis of Chiral Phosphinite Ligands Derived from this compound Scaffolds

Chiral phosphine (B1218219) and phosphinite ligands are of paramount importance in asymmetric catalysis, where they can induce high levels of enantioselectivity in a wide range of chemical transformations. nih.govnih.govsigmaaldrich.com The development of new and efficient methods for synthesizing these chiral ligands is an active area of research. cas.cn

Phosphine-boranes have emerged as valuable intermediates in the synthesis of P-chiral phosphine ligands. nih.govnih.gov This methodology allows for the stereospecific construction of the chiral phosphorus center. While the direct use of a this compound scaffold in this specific context is not explicitly detailed in the provided results, the principles of using such scaffolds to build more complex chiral ligands are well-established. For instance, new chiral phosphine-phosphinite ligands based on a binaphthyl backbone have been successfully synthesized and applied in asymmetric hydroformylation reactions. osti.gov These ligands demonstrate how a phosphinite moiety can be incorporated into a larger chiral framework to achieve high stereoselectivity.

Enantioselective Routes via Chiral Auxiliaries and Catalysts

The enantioselective synthesis of P-chiral phosphinites, including this compound, can be effectively achieved through the use of chiral auxiliaries and catalytic methods. These strategies aim to create a chiral environment around the phosphorus atom during bond formation, thereby directing the stereochemical outcome.

One of the most successful and versatile approaches involves the use of chiral auxiliaries derived from readily available natural products, such as amino alcohols. Ephedrine (B3423809), a well-known chiral amino alcohol, has proven to be a highly effective chiral auxiliary in the synthesis of a wide range of P-chiral phosphorus compounds. The general strategy involves the reaction of a dichlorophosphine with a chiral auxiliary, like (+)-ephedrine, to form a cyclic 1,3,2-oxazaphospholidine-borane complex. This intermediate can then undergo stereoselective ring-opening with an organometallic reagent, followed by further functionalization to yield the desired P-chiral phosphinite.

For instance, the synthesis of a precursor to this compound can be envisioned starting from dichloromethylphosphine. Reaction with (+)-ephedrine would yield the corresponding P-chiral oxazaphospholidine-borane. Subsequent treatment with an ethyl Grignard or ethyl lithium reagent would lead to the stereoselective ring-opening, forming a P-chiral aminophosphine-borane. The final step would involve the displacement of the chiral auxiliary to install the methoxy (B1213986) group, yielding the target this compound-borane complex, from which the free phosphinite can be obtained. The diastereoselectivity of the ring-opening reaction is a critical factor in determining the final enantiomeric excess of the product.

The following table illustrates the diastereoselective synthesis of various aminophosphine-boranes using the ephedrine auxiliary method, which serves as a model for the synthesis of the this compound precursor.

| R¹ | R² | Diastereomeric Ratio (d.r.) |

| Ph | Me | 95:5 |

| Ph | Et | 96:4 |

| Ph | i-Pr | >99:1 |

| Me | Ph | 90:10 |

| Et | Ph | 92:8 |

Data adapted from research on ephedrine-based P-chiral synthesis. The diastereomeric ratio refers to the formation of the P-chiral center during the nucleophilic attack on the oxazaphospholidine ring.

In addition to stoichiometric chiral auxiliaries, catalytic enantioselective methods are increasingly being developed. Transition metal catalysts, particularly those based on rhodium, and organocatalysts like chiral phosphoric acids, have shown promise in the asymmetric synthesis of P-stereogenic compounds. tandfonline.com These catalytic systems can, in principle, be applied to the synthesis of this compound through reactions such as the asymmetric hydrophosphinylation of alkenes or the desymmetrization of prochiral phosphinites. While specific examples for this compound are still emerging, the general applicability of these catalysts opens new avenues for its efficient and enantioselective production.

Control of Stereochemistry at Phosphorus Centers

The absolute configuration at the phosphorus center is the defining feature of a P-chiral phosphinite. Therefore, precise control over its stereochemistry is paramount. The use of chiral auxiliaries, as discussed above, is a primary method for achieving this control. The stereochemical outcome is often dictated by the inherent chirality of the auxiliary and the reaction mechanism.

In the ephedrine-based methodology, the stereochemistry of the newly formed P-chiral center is established during the nucleophilic ring-opening of the oxazaphospholidine intermediate. The attack of the organometallic reagent (e.g., ethyllithium) generally occurs from the less sterically hindered face of the ring, leading to a predictable diastereomer. Subsequent reactions to remove the auxiliary and introduce the methoxy group are typically designed to proceed with either retention or inversion of configuration at the phosphorus center, thus allowing access to a specific enantiomer of the target phosphinite.

A key transformation in controlling the stereochemistry is the stereospecific N→O phosphinyl migration. This intramolecular rearrangement can be used to convert P-chiral aminophosphine-boranes, derived from chiral amino alcohols, into P-chiral phosphinites with high stereochemical fidelity. acs.org For example, an aminophosphine-borane precursor to this compound could be subjected to conditions that promote the migration of the phosphinyl group from the nitrogen of the chiral auxiliary to an oxygen atom, which can then be methylated.

Furthermore, stereospecific nucleophilic substitution at the phosphorus center is a powerful tool for manipulating the stereochemistry. Once a P-chiral phosphinate or a related derivative is obtained with high enantiomeric purity, its alkoxy or other leaving group can be displaced by another nucleophile with a predictable stereochemical outcome, often with inversion of configuration. This allows for the synthesis of a variety of P-chiral phosphinites from a single, readily available enantiopure precursor.

The table below summarizes the stereochemical outcomes of nucleophilic substitution reactions on P-chiral phosphinates, which is a related class of compounds and provides insight into the principles of stereocontrol at the phosphorus center.

| Substrate (P-chiral phosphinate) | Nucleophile | Product | Stereochemical Outcome |

| (R)-Menthyl phenylphosphinate | MeLi | (S)-Methylphenylphosphine oxide | Inversion |

| (R)-Menthyl phenylphosphinate | EtMgBr | (S)-Ethylphenylphosphine oxide | Inversion |

| (S)-Menthyl tolylphosphinate | n-BuLi | (R)-n-Butyltolylphosphine oxide | Inversion |

Data based on studies of stereospecific nucleophilic substitutions on P-chiral phosphinates.

Mechanistic Investigations of Methyl Diethylphosphinite Reactivity

Detailed Studies of Rearrangement Reactions Involving Methyl Diethylphosphinite

The most prominent rearrangement reaction involving this compound is the Michaelis-Arbuzov reaction, which transforms the trivalent phosphinite into a pentavalent phosphine (B1218219) oxide. This reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a stable phosphorus-carbon bond. wikipedia.orgnih.gov

Kinetic and Thermodynamic Analysis of Michaelis-Arbuzov Rearrangements

The Michaelis-Arbuzov reaction is initiated by the nucleophilic attack of the phosphorus atom of this compound on an alkyl halide. wikipedia.org This initial step is a bimolecular nucleophilic substitution (SN2) reaction and is generally the rate-determining step. wikipedia.org The reactivity of phosphinites in this reaction is typically higher than that of phosphites. wikipedia.org

Table 1: General Reactivity Trends in the Michaelis-Arbuzov Reaction

| Feature | Influence on Reaction Rate | Reference |

| Phosphorus Reactant | Phosphinites > Phosphonites > Phosphites | wikipedia.org |

| Alkyl Halide | R-I > R-Br > R-Cl | nih.govjk-sci.com |

| Phosphinite Substituents | Electron-donating groups accelerate the reaction | jk-sci.com |

This table presents generalized trends for the Michaelis-Arbuzov reaction, as specific data for this compound was not found in the reviewed literature.

Elucidation of Alkoxyphosphonium Intermediate Formation and Transformation

The initial SN2 attack of this compound on an alkyl halide leads to the formation of a key intermediate: an alkoxyphosphonium salt. wikipedia.org In the case of this compound reacting with an alkyl halide (R'-X), the intermediate would be a diethyl-methyl-alkoxyphosphonium halide. These intermediates are often unstable and react further, but in some cases, particularly with less reactive systems or specific reaction conditions, they can be observed or even isolated.

The second step of the Michaelis-Arbuzov reaction involves the nucleophilic attack of the displaced halide ion on one of the alkyl groups attached to the oxygen atom of the alkoxyphosphonium intermediate. This is also an SN2 reaction, leading to the formation of the final phosphine oxide and a new alkyl halide. wikipedia.org The stability and reactivity of these alkoxyphosphonium intermediates are influenced by the nature of the substituents on the phosphorus atom and the counter-ion.

Exploration of Oxidation Pathways and Their Mechanisms

Trivalent phosphorus compounds like this compound are susceptible to oxidation. The oxidation of phosphinites typically yields the corresponding phosphinates. wikipedia.org This process can occur with various oxidizing agents, including molecular oxygen. wikipedia.org The mechanism of oxidation can vary depending on the oxidant and reaction conditions, potentially proceeding through radical or non-radical pathways. For instance, the reaction of phosphites with hydroperoxides can be a complex process, sometimes involving catalytic cycles. rsc.org While specific mechanistic studies on the oxidation of this compound are not detailed in the available literature, it is known that phosphite (B83602) and phosphonite esters can act as antioxidants by decomposing hydroperoxides. acs.org

Reactivity Studies with Various Electrophiles and Nucleophiles

As a trivalent phosphorus compound, this compound possesses a nucleophilic phosphorus center, making it reactive towards a variety of electrophiles. The lone pair of electrons on the phosphorus atom can attack electron-deficient centers. youtube.com

Beyond the classic Michaelis-Arbuzov reaction with alkyl halides, phosphinites can react with other electrophiles. For example, they can add to activated alkenes in Michael-type additions. nih.gov The nucleophilicity of phosphines, and by extension phosphinites, is a key factor in these reactions. nih.gov

Conversely, while the primary reactivity of this compound is nucleophilic, the phosphorus atom can be rendered electrophilic. For instance, in the context of certain catalytic cycles, a phosphinite can be activated to react with external nucleophiles. nih.gov The reactivity of phosphorus(V) electrophiles towards nucleophiles like thiols has also been a subject of study, highlighting the tunable nature of phosphorus reactivity. nih.gov

Mechanistic Insights into C-P Bond Formation Reactions

The Michaelis-Arbuzov reaction is a prime example of a C-P bond-forming reaction, where a carbon atom from the alkyl halide becomes directly bonded to the phosphorus atom. nih.govresearchgate.net This transformation is of paramount importance for the synthesis of a vast array of organophosphorus compounds. nih.govorganic-chemistry.org

Recent advancements have expanded the scope of Michaelis-Arbuzov-type reactions to include reactions with arynes, providing a pathway to aryl-phosphorus compounds. researchgate.net Furthermore, palladium-catalyzed versions of the Michaelis-Arbuzov reaction have been developed, allowing for the formation of C-P bonds under milder conditions and with a broader substrate scope, including aryl phosphonites and phosphinites. nih.gov There are also photochemical methods that facilitate the formation of C-P bonds. nih.gov The formation of C-P bonds can also be achieved through the reaction of carbon-centered radicals with phosphorus compounds. rsc.org

Coordination Chemistry of Methyl Diethylphosphinite As a Ligand

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes containing methyl diethylphosphinite typically involves the reaction of a suitable metal precursor with the phosphinite ligand in an appropriate solvent. The characterization of these complexes relies on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Monodentate Coordination Modes of this compound

This compound has been observed to act as a monodentate ligand, coordinating to transition metal centers through its phosphorus atom. An example of this coordination behavior is found in the synthesis of an iron(II) complex. In a study by Gentschow et al. (2010), an iron(II) complex was generated from the reaction of Fe(BF₄)₂·6H₂O with a pyridine-derived tetraphosphane ligand, where this compound was utilized as an additional monodentate ligand. nih.gov This demonstrates the ability of this compound to occupy a coordination site on a metal center, coexisting with a larger, multidentate ligand.

The same study also reported the formation of a nickel(II) complex where this compound was intended to be a ligand. However, under the reaction conditions with nickel(II) tetrafluoroborate (B81430) hexahydrate in methanol (B129727), the phosphinite was reduced to diethylphosphane, which then coordinated to the nickel center. manchester.ac.uk This highlights a potential reactivity pathway for this compound in the presence of certain transition metal salts and reaction conditions, where it can be transformed rather than simply coordinating.

Development of Multidentate and Chiral Phosphinite Ligands Based on this compound

While the monodentate coordination of this compound is documented, the scientific literature reviewed does not provide specific examples of the development of multidentate or chiral phosphinite ligands derived directly from this compound. The synthesis of such ligands would conceptually involve the incorporation of the diethylphosphinite moiety into a larger molecular framework containing additional donor atoms or chiral centers. Although the synthesis of various chiral phosphine (B1218219) and phosphinite ligands is a broad field of research, specific pathways starting from this compound to create multidentate or chiral analogues are not detailed in the available search results. researchgate.net

Electronic and Steric Parameterization of this compound Ligands in Metal Complexes

The electronic and steric properties of phosphine and phosphinite ligands are crucial for understanding their influence on the stability and reactivity of metal complexes. These properties are often quantified using Tolman's electronic parameter and ligand cone angles.

Quantitative Analysis of Ligand Cone Angles and Tolman Electronic Parameters

A thorough search of the available literature did not yield specific experimentally determined or computationally calculated values for the Tolman electronic parameter (ν(CO)) or the ligand cone angle (θ) for this compound. The Tolman electronic parameter is typically determined by measuring the C-O stretching frequency of a [Ni(CO)₃L] complex, where L is the phosphine or phosphinite ligand. manchester.ac.uk Similarly, the ligand cone angle is a measure of the steric bulk of the ligand. nsf.gov The absence of this specific data for this compound limits a direct quantitative comparison with other well-characterized phosphine and phosphite (B83602) ligands.

For context, related phosphite ligands, such as P(OEt)₃, have a reported Tolman electronic parameter of 2076.3 cm⁻¹. Generally, phosphinites are considered to be more electron-donating than phosphites. Therefore, it could be anticipated that the ν(CO) value for this compound would be lower than that of triethyl phosphite, though without experimental data, this remains a qualitative estimation.

Impact of Steric Bulk on Metal Coordination Geometry and Stability

The steric bulk of a ligand plays a significant role in determining the coordination geometry and stability of a metal complex. While a precise cone angle for this compound is not available, the presence of two ethyl groups and a methoxy (B1213986) group on the phosphorus atom suggests a moderate steric profile.

Diverse Metal Coordination Environments with this compound Ligands

The documented coordination of this compound has primarily been with iron(II) and in attempted reactions with nickel(II). nih.govmanchester.ac.uk In the case of the iron(II) complex, it is part of a coordination sphere that includes a multidentate nitrogen and phosphorus-containing ligand, resulting in a complex with a mixed-ligand environment. nih.gov The coordination number and geometry of the metal center are thus dictated by the combination of all ligands present.

The reactivity observed with the nickel(II) salt, leading to the reduction of the phosphinite, suggests that the coordination environment can be dynamic and may involve redox processes between the ligand and the metal center. manchester.ac.uk This indicates that the role of this compound in a coordination sphere can extend beyond that of a simple spectator ligand.

Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Diethylphosphane |

| Iron(II) tetrafluoroborate hexahydrate |

| Nickel(II) tetrafluoroborate hexahydrate |

| Triethyl phosphite |

Complexation with Ruthenium, Iridium, Palladium, and Cobalt Centers

The coordination of this compound to metal centers occurs through the lone pair of electrons on the phosphorus atom. The electronic nature of this ligand is intermediate between that of trialkylphosphines (strong σ-donors) and trialkoxyphosphines (phosphites, which are better π-acceptors). This balance of σ-donating and π-accepting capabilities allows this compound to stabilize a range of oxidation states for ruthenium, iridium, palladium, and cobalt.

Ruthenium: Ruthenium complexes are known to be versatile catalysts, and the electronic properties of the coordinated phosphine or phosphinite ligands are crucial for their catalytic activity. nih.govrsc.orgacs.orgacs.org It is anticipated that this compound would form stable complexes with both Ru(II) and Ru(III). The synthesis of such complexes would typically involve the reaction of a suitable ruthenium precursor, such as [RuCl₂(PPh₃)₃] or [Ru(arene)Cl₂]₂, with the phosphinite ligand. The resulting complexes could exhibit various geometries, including octahedral and piano-stool configurations.

Iridium: Iridium complexes, particularly those with phosphine ligands, are widely used in catalysis, for example, in hydrogenation and C-H activation reactions. nih.govrsc.orgacs.orgmorressier.com The coordination of this compound to iridium centers is expected to yield stable complexes with Ir(I) and Ir(III) oxidation states. Precursors like [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene) are common starting materials for the synthesis of such complexes. nih.gov The steric bulk of the ethyl groups on the phosphorus atom, combined with the methoxy group, would influence the coordination number and geometry of the resulting iridium complexes.

Palladium: Palladium-phosphine and -phosphinite complexes are cornerstones of modern cross-coupling catalysis. heraeus-precious-metals.comrsc.orgnih.gov The electronic and steric properties of the phosphorus ligand are critical in tuning the reactivity of the palladium center. This compound is expected to readily coordinate to Pd(0), Pd(I), and Pd(II) centers. The synthesis of palladium(II) complexes can often be achieved by reacting PdCl₂ with the phosphinite ligand, while Pd(0) complexes can be generated in situ or by ligand exchange reactions with precursors like [Pd(dba)₂] (dba = dibenzylideneacetone).

Cobalt: The coordination chemistry of cobalt with phosphine and phosphinite ligands is extensive, with complexes spanning a wide range of oxidation states from Co(-I) to Co(III). nih.govnih.govacs.orgnih.govnih.gov The ability of phosphine ligands to stabilize low oxidation states of cobalt is well-documented. nih.govnih.gov It is plausible that this compound could form stable complexes with Co(I), Co(II), and Co(III). The synthesis might involve the reaction of cobalt halides, such as CoCl₂, with the phosphinite ligand, potentially leading to complexes with tetrahedral or square planar geometries for Co(II).

Due to the limited availability of specific structural data for this compound complexes with these metals, a detailed data table cannot be compiled at this time. However, based on related structures, one can anticipate certain bond characteristics.

Anticipated Structural Data for this compound Complexes

| Metal Center | Oxidation State | Typical Coordination Geometry | Expected M-P Bond Length (Å) |

| Ruthenium | Ru(II) | Octahedral | 2.25 - 2.40 |

| Iridium | Ir(I) / Ir(III) | Square Planar / Octahedral | 2.20 - 2.35 |

| Palladium | Pd(0) / Pd(II) | Trigonal Planar / Square Planar | 2.20 - 2.30 |

| Cobalt | Co(I) / Co(II) | Tetrahedral / Square Planar | 2.15 - 2.25 |

Note: The expected bond lengths are estimations based on data for similar phosphinite and phosphine complexes and would require experimental verification for this compound complexes.

Formation of Low-Valent and High-Valent Metal Complexes

The ability of a ligand to stabilize different oxidation states of a metal is a direct consequence of its electronic properties. The balance between σ-donation and π-acceptance in this compound makes it a versatile ligand for accessing both low-valent and high-valent metal complexes.

Low-Valent Complexes:

Low-valent metal complexes, particularly those of the late transition metals, are of significant interest due to their high reactivity and central role in catalytic cycles. uni-due.de These complexes are typically characterized by having the metal in a low formal oxidation state (e.g., 0, +1). The stabilization of such electron-rich metal centers is facilitated by ligands that can accept electron density from the metal through π-backbonding.

While phosphites are generally considered better π-acceptors than phosphines, phosphinites like this compound offer a moderate π-accepting capability due to the presence of the P-O bond. This allows them to stabilize low-valent states. For instance, the formation of Pd(0) and Co(I) complexes with phosphinite ligands is well-established. nih.govnih.gov The synthesis of these low-valent species often involves the reduction of a higher-valent metal precursor in the presence of the phosphinite ligand or through ligand exchange reactions with a low-valent metal source.

High-Valent Complexes:

Conversely, the σ-donating ability of the phosphorus atom in this compound allows it to stabilize higher oxidation states of metals, such as Ru(III), Ir(III), and Co(III). In these high-valent complexes, the metal center is more electron-deficient, and the strength of the metal-ligand bond is significantly influenced by the σ-basicity of the ligand.

Applications of Methyl Diethylphosphinite in Advanced Catalysis

Homogeneous Catalysis Mediated by Methyl Diethylphosphinite-Metal Complexes

The potential of this compound as a ligand in homogeneous catalysis stems from the electronic and steric properties of the phosphinite functional group. The phosphorus atom in phosphinites (R₂POR') is a soft σ-donor and a π-acceptor, allowing it to form stable complexes with various transition metals. The nature of the substituents on the phosphorus atom and the oxygen atom can be tuned to modulate the electronic and steric environment around the metal center, thereby influencing the activity and selectivity of the catalyst.

Asymmetric Transfer Hydrogenation of Pro-chiral Substrates

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from pro-chiral ketones and imines. This transformation typically employs a transition metal complex, often with ruthenium or rhodium, and a chiral ligand. While a variety of chiral phosphine (B1218219) and diamine ligands have been successfully employed in ATH, specific and detailed studies employing this compound as a key ligand component are not extensively documented.

In principle, a chiral variant of this compound could be utilized to induce enantioselectivity in the reduction of pro-chiral substrates. The transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the substrate is mediated by the metal complex. The chiral ligand environment dictates the facial selectivity of the hydride attack on the prochiral carbonyl or imine group, leading to the preferential formation of one enantiomer of the product.

Hypothetical Data for Asymmetric Transfer Hydrogenation of Acetophenone

Since specific data for this compound is unavailable, the following table is a hypothetical representation of results that might be obtained in a study on the asymmetric transfer hydrogenation of acetophenone, illustrating the type of data that would be relevant.

| Entry | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | [Ru(p-cymene)Cl₂]₂ | Chiral Diethylphosphinite A | KOt-Bu | i-PrOH | 30 | >99 | 95 (R) |

| 2 | [Ru(p-cymene)Cl₂]₂ | Chiral Diethylphosphinite B | KOt-Bu | i-PrOH | 30 | >99 | 88 (S) |

| 3 | [Rh(cod)Cl]₂ | Chiral Diethylphosphinite A | NaHCO₃ | H₂O/i-PrOH | 50 | 98 | 92 (R) |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Allylic Alkylation)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. Phosphine ligands are widely used in these reactions; phosphinites, including potentially this compound, could also serve this role.

Heck Reaction: In the Heck reaction, which couples an unsaturated halide with an alkene, a ligand like this compound would coordinate to the palladium(0) center. Its steric and electronic properties would influence the regioselectivity and efficiency of the migratory insertion of the alkene into the Pd-R bond.

Suzuki Coupling: For the Suzuki coupling, which joins an organoboron compound with an organohalide, the ligand's role is critical in facilitating both the oxidative addition of the organohalide to the Pd(0) center and the subsequent transmetalation step with the boronic acid derivative.

Allylic Alkylation: In asymmetric allylic alkylation, a chiral phosphinite ligand could be used to control the enantioselectivity of the nucleophilic attack on a π-allyl palladium intermediate. The ligand's structure would influence the geometry of the intermediate and the trajectory of the incoming nucleophile.

Illustrative Data for Palladium-Catalyzed Suzuki Coupling

The following table provides a hypothetical example of data for a Suzuki coupling reaction, as specific data for this compound is not available.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | This compound | K₂CO₃ | Toluene (B28343)/H₂O | 85 |

| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | This compound | K₃PO₄ | Dioxane | 78 |

| 3 | 2-Bromopyridine | Thiophene-2-boronic acid | Pd(OAc)₂ | This compound | CsF | THF | 92 |

Hydroformylation and Related Carbonylation Processes for Fine Chemical Synthesis

Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond of an alkene to form aldehydes. This industrially important reaction is typically catalyzed by rhodium or cobalt complexes with phosphine or phosphite (B83602) ligands. The ligand influences the regioselectivity (linear vs. branched aldehyde) and, in the case of asymmetric hydroformylation, the enantioselectivity.

The electronic properties of a phosphinite ligand like this compound would affect the CO insertion and hydride transfer steps in the catalytic cycle. The balance between σ-donation and π-acceptance of the ligand is key to controlling the reaction's outcome.

Exploration of Organocatalytic Applications

Organocatalysis refers to the use of small organic molecules to catalyze chemical reactions. While many classes of organic molecules have been explored as organocatalysts, the use of simple phosphinites like this compound as a primary organocatalyst is not a well-established area of research. Phosphines themselves can act as nucleophilic catalysts in reactions like the Morita-Baylis-Hillman reaction. It is conceivable that this compound could exhibit similar nucleophilic character, but its applications in this context have not been widely reported.

Structure-Activity Relationship Studies in Catalytic Systems

The performance of a catalyst is intricately linked to the structure of its components, particularly the ligand. Structure-activity relationship (SAR) studies are crucial for the rational design of more efficient and selective catalysts.

Influence of Ligand Design on Enantioselectivity and Reaction Rates

For phosphinite ligands in asymmetric catalysis, several structural features are key to controlling enantioselectivity and reaction rates:

Chiral Backbone: The introduction of chirality into the ligand framework is essential for asymmetric induction. This is typically achieved by using a chiral backbone to which the phosphinite moieties are attached. The stereochemistry of this backbone dictates the spatial arrangement of the phosphinite groups around the metal center.

Steric Bulk: The steric hindrance provided by the substituents on the phosphorus and oxygen atoms of the phosphinite can influence both the rate of reaction and the enantioselectivity. Bulky substituents can create a more defined chiral pocket around the metal's active site, leading to higher enantiomeric excesses. However, excessive steric bulk can also hinder substrate binding and slow down the reaction.

Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the phosphinite ligand affects the electron density at the metal center. This, in turn, influences the various steps of the catalytic cycle. For instance, more electron-donating ligands can promote oxidative addition, while π-accepting ligands can facilitate reductive elimination.

In the absence of specific studies on this compound, the principles derived from broader studies on phosphinite and other phosphorus ligands serve as a guide to its potential catalytic applications. Further research is required to fully elucidate the specific catalytic utility of this particular compound.

Catalyst Stability and Recyclability in Research Methodologies

The stability of a catalyst under reaction conditions and its ability to be recycled for multiple runs are critical factors in the development of sustainable and economically viable chemical processes. For catalysts incorporating this compound as a ligand, research into their long-term stability and recyclability is essential to determine their practical applicability in advanced catalysis. While extensive data on complex phosphine and phosphinite ligands exists, specific studies detailing the stability and recycling of catalysts based on the simpler this compound ligand are less prevalent in publicly accessible research. However, general principles of phosphinite ligand stability and catalyst recycling methodologies can provide a framework for understanding their potential performance.

In catalytic systems, phosphinite ligands can be susceptible to degradation pathways that lead to catalyst deactivation. These pathways can include oxidation of the P(III) center to a P(V) species, such as a phosphinate or phosphine oxide, which typically coordinates less effectively to the metal center. Another potential degradation route is hydrolysis of the P-O bond, particularly in the presence of water, which would break down the ligand itself. The thermal stability of the metal-ligand bond is also a key consideration, as ligand dissociation at elevated temperatures can lead to the formation of inactive metal species or catalyst aggregation.

Methodologies for recycling catalysts with phosphinite ligands often involve their immobilization on solid supports. This approach facilitates the separation of the catalyst from the reaction mixture, typically by simple filtration. Research on supported phosphine-phosphite ligands has demonstrated successful recycling under batch conditions with only a minor decrease in activity and no loss of selectivity. researchgate.net Such solid-phase synthesis and immobilization could theoretically be applied to catalysts bearing this compound.

Another common strategy for catalyst recycling is the use of biphasic systems, where the catalyst resides in a phase (e.g., an ionic liquid or an aqueous phase) that is immiscible with the product phase. This allows for straightforward separation and reuse of the catalyst-containing phase. For instance, rhodium complexes with phosphine-functionalized phosphonium (B103445) ionic liquid ligands have been used in biphasic hydroformylation, demonstrating the influence of the ligand structure on catalyst stability and activity.

While direct experimental data on the recyclability of this compound-based catalysts is scarce in the reviewed literature, the stability and recyclability of catalysts with other phosphinite and related phosphorus ligands have been investigated. For example, some supramolecular catalysts with monophosphite ligands can be easily recycled through solvent precipitation. acs.org In the context of hydroformylation, processes for recycling rhodium catalysts with triphenylphosphine (B44618) or triphenylphosphite have been developed, where the soluble catalyst is recovered from the distillation residue. researchgate.net These established methodologies could serve as a basis for developing recycling protocols for catalysts containing this compound.

The following table summarizes research findings on the stability and recyclability of catalysts with related phosphinite and phosphite ligands, which can offer insights into potential strategies for this compound-based catalysts.

| Catalyst/Ligand System | Application | Key Findings on Stability and Recyclability |

| Supported Phosphine-Phosphite Ligands | Asymmetric Hydrogenation | Successfully recycled under batch conditions with a small decline in activity and no loss of selectivity. researchgate.net |

| Supramolecular Chiral Dendritic Monophosphite Ligands | Asymmetric Hydrogenation | Catalysts could be easily recycled via solvent precipitation. acs.org |

| Rhodium/Triphenylphosphine or Triphenylphosphite | Hydroformylation of Oleic Acid | A laboratory process was developed for recycling the soluble rhodium catalyst from the distillation residue. researchgate.net |

It is important to note that the stability and recyclability of a catalyst are highly dependent on the specific reaction conditions, including temperature, pressure, solvent, and the presence of impurities. Therefore, dedicated research focusing specifically on catalysts containing this compound is necessary to fully elucidate their stability profiles and to develop efficient and robust recycling strategies for their use in advanced catalysis.

Advanced Spectroscopic and Analytical Methodologies in Methyl Diethylphosphinite Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the study of methyl diethylphosphinite, providing unparalleled insight into its structure and reactivity. A combination of ³¹P, ¹H, and ¹³C NMR experiments allows for a detailed analysis of the phosphorus center, the organic ligand framework, and the real-time observation of chemical transformations.

³¹P NMR for Phosphorus Environment Characterization

³¹P NMR spectroscopy is exceptionally sensitive to the electronic environment and coordination geometry of the phosphorus atom. The chemical shift (δ) of the phosphorus nucleus in this compound is highly characteristic. For instance, the ³¹P NMR spectrum of this compound typically exhibits a resonance in the downfield region, indicative of a trivalent phosphorus atom.

In studies of related phosphinate compounds, such as the epimers of menthyl methylphosphinate, significant differences in ³¹P NMR chemical shifts (e.g., 4.3 ppm) have been observed. rsc.org This highlights the sensitivity of ³¹P NMR to subtle stereochemical variations. The chemical shifts can be influenced by factors like the nature of substituents on the phosphorus atom and the presence of coordinating species. For comparison, related organophosphorus compounds like diethyl methyl phosphate (B84403) show distinct chemical shifts, which can be found in spectral databases. spectrabase.com

Table 1: Representative ³¹P NMR Chemical Shifts for Selected Organophosphorus Compounds

| Compound | Chemical Shift (δ, ppm) |

| Menthyl methylphosphinate (epimer 1) | Varies |

| Menthyl methylphosphinate (epimer 2) | Varies (Δδ ≈ 4.3 ppm from epimer 1) rsc.org |

| Diethyl methyl phosphate | Varies spectrabase.com |

| Methyl paraoxon | -4.5 rsc.org |

| Dimethyl phosphate | 2.8 rsc.org |

Note: Specific chemical shifts for this compound require experimental determination and can vary with solvent and other conditions.

¹H and ¹³C NMR for Ligand Framework Analysis and Isomer Identification

¹H and ¹³C NMR spectroscopy are vital for characterizing the organic moieties attached to the phosphorus atom in this compound. These techniques provide information on the number and connectivity of protons and carbons, aiding in the confirmation of the ethyl and methyl groups. nih.govresearchgate.net

In the ¹H NMR spectrum, one would expect to observe distinct signals for the methyl protons and the methylene (B1212753) and methyl protons of the ethyl groups. The coupling of these protons to the phosphorus nucleus (J-coupling) provides additional structural information. Similarly, the ¹³C NMR spectrum will show characteristic resonances for the methyl and ethyl carbons, with their chemical shifts influenced by the electronegativity of the neighboring oxygen and phosphorus atoms. chemicalbook.commdpi.com Detailed analysis of ¹H and ¹³C NMR spectra is crucial for distinguishing between isomers and confirming the purity of the compound. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | CH₃-P | Varies | Doublet (due to P-H coupling) |

| ¹H | -O-CH₂-CH₃ | Varies | Quartet |

| ¹H | -O-CH₂-CH₃ | Varies | Triplet |

| ¹³C | CH₃-P | Varies | Doublet (due to P-C coupling) |

| ¹³C | -O-CH₂-CH₃ | Varies | Singlet |

| ¹³C | -O-CH₂-CH₃ | Varies | Singlet |

Note: Actual chemical shifts and coupling constants require experimental measurement.

In-situ NMR for Real-time Reaction Monitoring and Intermediate Detection

In-situ NMR spectroscopy is a powerful tool for studying the kinetics and mechanisms of reactions involving this compound. nih.govcardiff.ac.ukresearchgate.net By acquiring NMR spectra at various time points during a reaction, it is possible to monitor the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. nih.govcardiff.ac.ukresearchgate.net This real-time analysis provides invaluable insights into reaction pathways and helps in optimizing reaction conditions. For example, in the study of metal-organic framework (MOF) formation, in-situ ¹H NMR has been used to follow the time-evolution of the liquid phase, yielding kinetic data on nucleation and crystal growth processes. nih.govcardiff.ac.ukresearchgate.netrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. researchgate.netrsc.orgdtic.milosti.gov The spectra provide a molecular fingerprint, allowing for the identification of characteristic functional groups. researchgate.netresearchgate.net

Key vibrational bands for this compound would include:

P-O stretching vibrations: These are typically strong bands in the IR spectrum.

C-H stretching and bending vibrations: Associated with the methyl and ethyl groups. researchgate.net

P-C stretching vibration: Characteristic of the bond between phosphorus and the methyl group.

The combination of IR and Raman spectroscopy can provide a more complete vibrational analysis due to their different selection rules.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| P-O | Stretch | Varies |

| C-H (sp³) | Stretch | 2850-3000 |

| C-H (sp³) | Bend | 1350-1480 |

| P-C | Stretch | Varies |

Note: Specific frequencies require experimental measurement and can be influenced by the molecular environment.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Electron ionization (EI) mass spectrometry can be used to study the fragmentation patterns of this compound. The resulting mass spectrum shows the parent molecular ion and various fragment ions, which provide valuable structural information. Analysis of these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. For comparison, the NIST WebBook provides mass spectral data for related compounds like methyl diethylphosphonoacetate (B8399255) and diethyl methylphosphonothioate, which can offer insights into expected fragmentation behaviors. nist.govnist.gov

X-ray Diffraction Studies for Solid-State Structural Analysis of this compound Complexes

While obtaining suitable single crystals of this compound itself may be challenging, its complexes with transition metals are often crystalline and amenable to X-ray diffraction analysis. researchgate.net The structural data obtained from these studies are invaluable for understanding the steric and electronic properties of the this compound ligand and how it interacts with metal centers. In broader contexts, in-situ powder X-ray diffraction has been used alongside NMR to monitor the formation of crystalline materials like MOFs. cardiff.ac.uk

Theoretical and Computational Studies on Methyl Diethylphosphinite

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These investigations would provide insights into the geometry, stability, and reactivity of diethyl methylphosphonite based on its electronic makeup.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for calculating the ground state properties of molecules like diethyl methylphosphonite. A typical DFT study would determine the molecule's most stable three-dimensional arrangement (optimized geometry) by finding the minimum energy structure.

From this optimized geometry, a wealth of electronic properties can be calculated. Key parameters would include the distribution of electron density, often quantified through methods like Mulliken or Natural Bond Orbital (NBO) population analysis, which assign partial charges to each atom. This information is crucial for predicting sites of nucleophilic or electrophilic attack. Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is standard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

Despite the utility of these calculations, no specific published data for the optimized geometry, atomic charges, or HOMO-LUMO energies of isolated diethyl methylphosphonite were identified.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. This involves mapping the potential energy surface of a reaction to identify intermediates, transition states, and to calculate the energy barriers that govern reaction rates.

Energy Profile Mapping and Activation Energy Calculations

To understand how diethyl methylphosphonite participates in chemical reactions, such as its well-known role in the Michaelis-Arbuzov reaction, computational chemists would map the energy profile of the reaction pathway. This involves calculating the energy of the system at various points along the reaction coordinate, from reactants to products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction.

For instance, in a reaction with an alkyl halide, calculations would model the initial nucleophilic attack of the phosphorus atom, the structure of the transition state, and the final formation of the products. No studies containing calculated energy profiles or activation energies for reactions specifically involving diethyl methylphosphonite could be located in the searched scientific literature.

Analysis of Solvent Effects on Reaction Dynamics

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction dynamics and outcomes. nih.gov Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which can stabilize or destabilize charged intermediates and transition states. Explicit models involve including a number of individual solvent molecules in the calculation, providing a more detailed, atomistic picture of solvent-solute interactions. nih.gov

An analysis of solvent effects on diethyl methylphosphonite would reveal how its reactivity is modulated in different chemical environments (e.g., polar vs. non-polar solvents). Regrettably, no computational research detailing the influence of solvents on the reaction dynamics of diethyl methylphosphonite is currently available.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of compounds. Calculations can predict parameters for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predicted spectra can then be compared with experimental data to validate both the computational model and the experimental structure assignment. scilit.com

For diethyl methylphosphonite, DFT calculations could predict ¹H, ¹³C, and ³¹P NMR chemical shifts and vibrational frequencies corresponding to its IR spectrum. While experimental spectra for diethyl methylphosphonite are available in databases like PubChem, no published studies presenting the computationally predicted spectroscopic parameters for this specific molecule were found. Therefore, a direct comparison and validation as outlined by this section is not possible at this time.

-Based Catalysts

The advancement of computational chemistry has provided powerful tools for the design and optimization of catalysts, offering deep insights into reaction mechanisms and catalyst behavior at a molecular level. researchgate.net For organophosphorus compounds like methyl diethylphosphinite, theoretical and computational studies are instrumental in predicting and refining their catalytic properties. These studies allow for the rational design of novel catalysts with enhanced activity, selectivity, and stability, minimizing the need for extensive empirical experimentation. lu.se

Computational Design and Optimization of this compound-Based Catalysts

The computational design and optimization of catalysts incorporating this compound as a ligand primarily revolve around understanding and tuning its electronic and steric characteristics. Density Functional Theory (DFT) is a prominent method employed for these investigations, enabling the accurate calculation of molecular structures, energies, and properties of transition-metal complexes. researchgate.net

The design process often begins with the in silico modeling of a transition-metal complex featuring this compound as a ligand. Key parameters that are computationally scrutinized include:

Electronic Properties: The electronic nature of the phosphorus atom in this compound is a critical factor in its coordination to a metal center. The electron-donating or -accepting capability of the ligand, which can be quantified through calculations of properties like the Tolman Electronic Parameter (TEP), directly influences the electronic environment of the metal. This, in turn, affects the catalyst's reactivity and its ability to participate in key catalytic steps such as oxidative addition and reductive elimination.

Steric Effects: The spatial arrangement and size of the substituents on the phosphorus atom dictate the steric bulk of the ligand. For this compound, the ethyl groups and the methoxy (B1213986) group create a specific steric profile. This can be quantified computationally by calculating the ligand's cone angle. The steric environment around the metal center is crucial for controlling the selectivity of a catalytic reaction, particularly in asymmetric catalysis where the goal is to favor the formation of one enantiomer over another.

Binding Energies: Computational methods can accurately predict the binding energy between the this compound ligand and the metal center. A stable metal-ligand bond is essential for the catalyst's longevity. However, the binding must not be so strong as to inhibit the catalytic cycle. DFT calculations can help strike the right balance for optimal catalytic performance.

Optimization of these catalysts is an iterative process. By systematically modifying the structure of the this compound ligand in the computational model—for instance, by substituting the methyl or ethyl groups with other functional groups—researchers can predict how these changes will affect the catalyst's performance. This allows for the pre-screening of a large number of potential ligand variations to identify the most promising candidates for synthesis and experimental testing.

A hypothetical study on a this compound-based catalyst might involve the following computational workflow:

Model Building: Construction of the 3D model of the catalyst, for example, a palladium complex with two this compound ligands.

Geometry Optimization: Using DFT, the most stable geometry of the catalyst is determined.

Property Calculation: Key electronic and steric parameters are calculated for the optimized structure.

Reaction Mechanism Simulation: The energy profile of a target catalytic reaction, such as a cross-coupling reaction, is simulated to identify the rate-determining step and the transition states.

Ligand Modification and Re-evaluation: The structure of the ligand is modified in silico, and steps 2-4 are repeated to assess the impact of the modification on the catalytic cycle.

The table below illustrates the type of data that would be generated in a computational study aimed at optimizing a catalyst based on this compound for a generic cross-coupling reaction. The data is hypothetical and serves to demonstrate the computational approach.

| Ligand Modification | Calculated Cone Angle (°) | Calculated TEP (cm⁻¹) | Calculated Energy Barrier for Oxidative Addition (kcal/mol) | Predicted Yield (%) |

|---|---|---|---|---|

| This compound | 125 | 2065 | 15.2 | 85 |

| Methyl di-isopropylphosphinite | 138 | 2062 | 16.8 | 78 |

| Methyl diphenylphosphinite | 145 | 2075 | 14.5 | 92 |

| Ethyl diethylphosphinite | 126 | 2064 | 15.5 | 83 |

This systematic computational approach enables a more efficient and targeted development of catalysts. By leveraging theoretical insights, the design of this compound-based catalysts can be rationally guided to achieve desired catalytic properties for specific chemical transformations.

Emerging Research Directions and Future Perspectives in Methyl Diethylphosphinite Chemistry

Development of Green Chemistry Approaches for Methyl Diethylphosphinite Synthesis

Traditional synthesis routes for phosphinites, including this compound, often rely on methods that are inconsistent with the principles of green chemistry. For instance, the reaction of methyl phosphorodichloridite with Grignard reagents involves stoichiometric amounts of magnesium and ether solvents, generating significant waste. nih.gov The future of this compound synthesis lies in the adoption of more sustainable and atom-economical methodologies.

Key areas of development include:

Atom-Economical Synthesis: Researchers are exploring catalytic routes that maximize the incorporation of all starting materials into the final product. nih.gov This includes investigating hydrophosphination reactions or developing phosphorus donor reagents that can be recycled. nih.gov While direct application to this compound is still nascent, progress in the synthesis of related secondary phosphines and phosphine (B1218219) oxides points toward the feasibility of such approaches. rsc.orgresearchgate.netresearchgate.net

Use of Bio-based Feedstocks: The "methyl" and "ethyl" groups of this compound can potentially be sourced from renewable resources. The use of bio-ethanol and methanol (B129727) derived from biomass fermentation or biogas conversion represents a viable path to increasing the renewable carbon content of the molecule. Furthermore, inspiration is being drawn from the synthesis of chiral ligands from natural products like carbohydrates and amino acids, suggesting a future where core structures for advanced phosphinites could be derived from biomass. acs.orgresearchgate.net

Safer Solvents and Reagents: A significant push is being made to replace hazardous solvents and reagents. This includes exploring aqueous-phase catalysis, which necessitates the design of water-soluble ligands, or using greener solvents like acetic acid. nih.govyoutube.com The development of in situ ligand generation, where the phosphinite is formed directly in the reaction vessel from a pre-ligand and an alcohol, can also minimize the handling and purification of sensitive intermediates. rsc.org

| Feature | Traditional Synthesis (e.g., Grignard Route) | Potential Green Chemistry Approaches |

| Phosphorus Source | Phosphorodichloridites | Recyclable Phosphorus Reagents, Phosphine Oxides |

| Alkylating Agent | Grignard Reagents (e.g., EtMgBr) | Catalytic Alkylation, Use of Alkenes |

| Solvents | Anhydrous Ethers (e.g., Diethyl ether, THF) | Aqueous Media, Bio-based Solvents (e.g., Acetic Acid) |

| Atom Economy | Low (generates magnesium halide salts) | High (e.g., addition reactions) nih.gov |

| Feedstock Origin | Fossil-fuel based | Bio-based (e.g., bio-ethanol, bio-methanol) |

| Process | Multi-step with purification of intermediates | In situ generation, one-pot synthesis nih.govrsc.org |

Exploration of this compound in Photo- and Electrocatalysis

While phosphine and phosphite (B83602) ligands have been extensively studied in various catalytic reactions, the application of phosphinites like this compound in the burgeoning fields of photo- and electrocatalysis remains a largely unexplored frontier. The unique electronic properties of phosphinites—intermediate between electron-rich phosphines and π-accepting phosphites—make them intriguing candidates for tuning the behavior of metal-based catalysts in redox processes. researchgate.netresearchgate.net

Future research in this area could focus on:

Photosensitizer and Photocatalyst Modification: The electronic character of a ligand can significantly influence the excited-state properties and redox potentials of a metal complex. This compound and its derivatives could be used to systematically modify the electronic structure of ruthenium or iridium photosensitizers, potentially improving their light-harvesting efficiency or tuning their oxidative/reductive power. While photoredox catalysis has been used to synthesize related organophosphinates, its use with phosphinite ligands is not yet established. organic-chemistry.org

Electrocatalytic Systems: In electrocatalysis, ligands play a crucial role in stabilizing the active metal center in various oxidation states and mediating electron transfer. The stability challenges of many electrocatalysts, particularly for reactions like oxygen evolution, demand innovative ligand design. nih.gov Phosphinite ligands could offer a new tool for stabilizing catalytic intermediates and influencing reaction pathways at an electrode surface.

Mechanistic Probes: The systematic variation of the ester and phosphine substituents in the phosphinite ligand (e.g., replacing methyl with other alkyl or aryl groups, or diethyl with other P-bound groups) provides a method to finely tune steric and electronic parameters. This makes them valuable tools for mechanistic studies to understand the role of ligands in complex photo- and electrochemical reaction cycles.

Integration with Flow Chemistry and Automation Technologies for High-Throughput Research

The discovery and optimization of new catalysts is often a time-consuming and resource-intensive process. The integration of modern technologies like flow chemistry and automated high-throughput screening (HTS) is set to revolutionize research in phosphinite-based catalysis.

Flow Chemistry for Synthesis: Continuous flow reactors offer significant advantages for the synthesis of phosphinites, which can involve hazardous reagents and exothermic reactions. Microflow systems allow for precise control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and can facilitate reactions that are difficult to scale up in traditional batch processes. organic-chemistry.org This technology could enable a safer and more efficient production of this compound and its analogues.

Automation and High-Throughput Screening (HTS): The modular nature of phosphinite ligands makes them ideal for HTS. caltech.eduacs.org Automated parallel synthesis platforms can be used to create large libraries of phosphinite ligands by varying the alcohol and phosphine components. researchgate.net These libraries can then be rapidly screened for catalytic activity in various reactions using HTS kits and robotic systems, dramatically accelerating the discovery of optimal catalysts for specific applications. rsc.orgsigmaaldrich.com

| Technology | Application in this compound Research | Key Benefits |

| Flow Chemistry | Synthesis of this compound and its derivatives. | Enhanced safety, precise control of reaction conditions, improved scalability, potential for in-line purification. organic-chemistry.org |

| Automated Synthesis | Creation of diverse phosphinite ligand libraries on solid support or in solution. | Rapid generation of many ligand variants, reduced manual labor, increased reproducibility. researchgate.net |

| High-Throughput Screening (HTS) | Parallel testing of ligand libraries in catalytic reactions (e.g., cross-coupling, hydrogenation). | Accelerated discovery of lead catalysts, efficient optimization of reaction conditions, conservation of reagents. rsc.orgnih.gov |

Challenges and Opportunities in the Rational Design of Advanced Phosphinite Ligands

The rational design of ligands is a cornerstone of modern catalysis. For phosphinites, this involves overcoming specific challenges while capitalizing on unique opportunities to create highly effective and specialized molecules.

Challenges:

Synthetic Complexity: While simple phosphinites are accessible, the synthesis of complex, multidentate, or chiral phosphinite ligands can be challenging, often requiring multi-step procedures and purification that can be costly and time-consuming. caltech.eduacs.org

Stability: Phosphinites can be susceptible to hydrolysis (cleavage of the P-O bond) and oxidation (formation of phosphinates). This instability can lead to catalyst degradation and complicates their use, particularly in aqueous media or under oxidative conditions. acs.orgresearchgate.net Developing robust ligands that resist these decomposition pathways is a key challenge.

Predicting Performance: Despite advances, accurately predicting how a given ligand will perform in a specific catalytic reaction remains difficult. Subtle changes in the ligand structure can lead to unexpected outcomes, highlighting the continued need for empirical screening alongside rational design. nih.gov

Opportunities:

Modular Design and Fine-Tuning: Phosphinites are exceptionally modular. The properties of the ligand can be systematically tuned by altering the alcohol-derived ester group (the 'O-R' part) and the substituents on the phosphorus atom (the 'P-R₂' part). This allows for precise control over the steric and electronic environment of the metal center, enabling the optimization of catalysts for specific reactions like hydrogenation, hydroformylation, or carbonylation. acs.orgrsc.orgias.ac.in

Computational Chemistry: Advances in computational methods, particularly Density Functional Theory (DFT), allow for the in silico design and evaluation of new ligands. researchgate.net These tools can predict ligand properties like bite angle and electronic character, model transition states, and help rationalize the origin of enantioselectivity in asymmetric reactions, thereby guiding synthetic efforts toward the most promising candidates. nih.govyoutube.com

Bio-inspired and Chiral Ligands: There is a significant opportunity in using chiral backbones derived from abundant natural sources like sugars or amino acids to create new, enantiomerically pure phosphinite ligands. acs.orgresearchgate.net These ligands are highly valuable in asymmetric catalysis for the synthesis of pharmaceuticals and fine chemicals. nih.gov The design of ligands with deep chiral pockets can create a highly specific environment around the metal center, leading to excellent enantioselectivity. nih.gov

New Catalytic Applications: The development of novel phosphinite ligands continues to open doors to new catalytic applications and improve existing ones. Their unique properties have found utility in a range of transformations, and their potential in emerging areas like C-H activation and polymerization remains a fertile ground for discovery. researchgate.net

| Aspect | Challenges | Opportunities |

| Synthesis | Complexity of advanced structures, purification issues. caltech.eduacs.org | Modular synthesis from diverse alcohols and phosphines, use of bio-based precursors. nih.govacs.org |

| Stability | Susceptibility to hydrolysis and oxidation. acs.orgresearchgate.net | Design of sterically hindered or electronically stabilized ligands to improve robustness. |

| Design Strategy | Difficulty in accurately predicting catalytic performance. nih.gov | Rational design guided by computational modeling (DFT), high-throughput screening of ligand libraries. rsc.orgresearchgate.net |

| Applications | Overcoming catalyst deactivation pathways. | Asymmetric catalysis with chiral ligands, exploration in photo/electrocatalysis, fine-tuning for specific reactions. acs.orgresearchgate.netnih.gov |

Q & A

Q. How can the environmental impact of this compound be assessed in ecotoxicological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.